BenchChemオンラインストアへようこそ!

DL-Leucine-d7 (iso-propyl-d7)

LC-MS/MS quantification human plasma MRM transition

DL-Leucine-d7 (iso-propyl-d7), CAS 259225-40-6, is a stable isotope-labeled analog of the racemic branched-chain amino acid DL-leucine in which seven hydrogen atoms at the iso-propyl group (positions 4,5,5,5,6,6,6) are replaced by deuterium, yielding a molecular formula of C₆H₆D₇NO₂ and a molecular weight of 138.22 g/mol. The compound carries an isotopic enrichment specification of 98 atom% D with chemical purity ranging from 95% to ≥98% depending on the supplier.

Molecular Formula C6H13NO2
Molecular Weight 138.22 g/mol
CAS No. 259225-40-6
Cat. No. B1428327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucine-d7 (iso-propyl-d7)
CAS259225-40-6
Molecular FormulaC6H13NO2
Molecular Weight138.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D
InChIKeyROHFNLRQFUQHCH-UAVYNJCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucine-d7 (iso-propyl-d7) CAS 259225-40-6: Stable Isotope-Labeled Racemic Leucine for Quantitative LC-MS/MS Bioanalysis


DL-Leucine-d7 (iso-propyl-d7), CAS 259225-40-6, is a stable isotope-labeled analog of the racemic branched-chain amino acid DL-leucine in which seven hydrogen atoms at the iso-propyl group (positions 4,5,5,5,6,6,6) are replaced by deuterium, yielding a molecular formula of C₆H₆D₇NO₂ and a molecular weight of 138.22 g/mol . The compound carries an isotopic enrichment specification of 98 atom% D with chemical purity ranging from 95% to ≥98% depending on the supplier . Its unlabeled parent compound, DL-Leucine (CAS 328-39-2), exhibits 92.08% growth inhibition of Escherichia coli HfrH and serves as a chemosterilant and dietary additive . As a perdeuterated iso-propyl variant, DL-Leucine-d7 is deployed primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of leucine enantiomers in biological matrices via isotope dilution mass spectrometry [1].

Why DL-Leucine-d7 (iso-propyl-d7) Cannot Be Substituted by Other Deuterated Leucine Isotopologues or Structural Analogs in Quantitative LC-MS/MS Workflows


Stable isotope-labeled internal standards are not interchangeable commodities. Deuterated leucine isotopologues differ fundamentally in three parameters that directly govern quantitative accuracy: (i) the number of deuterium atoms controls the mass shift (Δm) and thus spectral separation from the unlabeled analyte; (ii) the stereochemical configuration (racemic DL vs. single enantiomer L or D) determines which leucine isomer(s) can be co-quantified in chiral separations; and (iii) the site of deuteration dictates susceptibility to hydrogen-deuterium back-exchange under aqueous LC conditions [1]. An SIL-IS with too few deuterium labels (e.g., d₃, Δm = +3) risks isotopic overlap with the natural-abundance ¹³C isotopologue of the analyte, while an excessively deuterated variant (e.g., d₁₀, Δm = +10) may exhibit a chromatographic retention time shift that compromises co-elution with the target analyte — a phenomenon documented for deuterium-labeled compounds in reversed-phase LC-MS/MS where retention time differences of 0.01–0.03 min between deuterated and non-deuterated species have been observed [2]. The choice of DL-Leucine-d7 specifically addresses these interdependent constraints for methods requiring simultaneous quantification of both D- and L-leucine enantiomers [3].

Quantitative Differentiation Evidence: DL-Leucine-d7 (iso-propyl-d7) Versus Closest Deuterated Leucine Comparators


Evidence 1: Validated MRM Transition (m/z 139.2→93.0) Provides +7 Da Mass Separation from Unlabeled DL-Leucine in Human Plasma LC-MS/MS

In a validated LC-MS/MS method for D- and L-leucine in human plasma, DL-Leucine-d7 (iso-propyl-d7) was employed as the internal standard with a distinct multiple reaction monitoring (MRM) transition of m/z 139.2→93.0 in positive electrospray ionization mode, compared with m/z 132.1→43.0 for unlabeled DL-leucine [1]. This +7 Da precursor mass shift and unique product ion (93.0 vs. 43.0) ensures complete spectral separation between the internal standard and the endogenous analyte, eliminating cross-talk interference. The method achieved linear calibration from 0.001 to 1 μg/mL for D-leucine and from 1 to 1000 μg/mL for L-leucine, with acceptable intra- and inter-day precision and accuracy [1]. The same study discriminated DL-leucine from the structural isomers DL-isoleucine and DL-allo-isoleucine using the unique ion pair transitions, confirming that the d₇ label does not compromise chromatographic or mass spectrometric specificity [1].

LC-MS/MS quantification human plasma MRM transition leucine enantiomers isotope dilution

Evidence 2: Racemic DL Configuration Enables Simultaneous Quantification of Both D- and L-Leucine Enantiomers, Unlike Enantiopure L-Leucine-d7

DL-Leucine-d7 (CAS 259225-40-6) is the racemic (1:1 D/L) deuterated isotopologue, distinguishing it from L-Leucine-d7 (CAS 92751-17-2), which is the enantiopure L-form labeled analogously at the iso-propyl group [1]. In the validated Sugimoto et al. (2015) method, this racemic nature enabled simultaneous quantification of both endogenous D-leucine (0.00197–0.00591 μg/mL in human plasma) and L-leucine (9.63–24.7 μg/mL) using a single internal standard, with the chiral column (CHIRALPAK ZWIX(−)) resolving the two enantiomers chromatographically [2]. An enantiopure L-Leucine-d7 internal standard would co-elute exclusively with L-leucine and would not provide equivalent recovery correction for D-leucine, which exhibited substantially different plasma concentrations across species (rodent D-leucine/total leucine ratios were significantly higher than those in humans) [2].

chiral amino acid analysis D-leucine quantification enantiomer-specific internal standard biomarker discovery

Evidence 3: Isotopic Enrichment of 98 atom% D Matches the d₁₀ Variant but with a Moderated +7 Da Mass Shift That Minimizes Chromatographic Deuterium Isotope Effect

DL-Leucine-d7 (iso-propyl-d7) carries an isotopic enrichment specification of 98 atom% D, equivalent to that of DL-Leucine-d10 (CAS 29909-01-1, also 98 atom% D) . However, the d₇ variant incorporates deuterium exclusively at the iso-propyl side-chain (4,5,5,5,6,6,6-D₇), leaving the α-carbon and β-carbon hydrogens unlabeled, whereas d₁₀ replaces all ten aliphatic hydrogen positions (2,3,3,4,5,5,5,5′,5′,5′-D₁₀) . Deuterium-labeled compounds are known to exhibit slightly shorter retention times than their protiated analogs in reversed-phase LC, typically by 0.01–0.03 minutes, and this shift scales roughly with the number of deuterium atoms [1]. Consequently, the d₇ variant is expected to produce a smaller chromatographic retention time deviation from the unlabeled analyte than the fully deuterated d₁₀ variant, improving co-elution fidelity and thereby reducing matrix-effect-related ionization suppression variability between the internal standard and the target analyte .

isotopic enrichment specification deuterium isotope effect chromatographic co-elution stable isotope-labeled internal standard

Evidence 4: Physicochemical Identity with Unlabeled DL-Leucine (Melting Point 293–296 °C) Ensures Equivalent Sample Preparation and Extraction Behavior

DL-Leucine-d7 (iso-propyl-d7) exhibits a melting point of 293–296 °C (sublimation, lit.), identical to that of unlabeled DL-Leucine (CAS 328-39-2, mp 293–296 °C) [1]. This thermal identity confirms that the deuteration at the iso-propyl group does not alter the crystalline solid-state properties of the compound, which is critical for gravimetric preparation of primary stock solutions and for ensuring equivalent solubility, extraction efficiency, and stability behavior during sample preparation. In the validated method of Sugimoto et al. (2015), DL-Leucine-d7 was processed through cationic exchange solid-phase extraction in parallel with endogenous leucine from human plasma, and the stability of both D- and L-leucine in plasma and solvents was confirmed [2]. The non-hazardous transport classification (DOT/IATA: not hazardous) further simplifies procurement logistics compared with certain alternative isotopologues that may carry radioactive or hazardous shipping designations .

physicochemical characterization sample preparation robustness solid-phase extraction recovery method validation

Evidence 5: DL-Leucine-d7 Carries a Defined Regulatory and Analytical Reference Standard Profile Supporting GxP-Compliant Bioanalytical Method Validation

DL-Leucine-d7 (iso-propyl-d7) is offered as a fully characterized reference standard by multiple suppliers with documented certificates of analysis (CoA) covering chemical purity, isotopic enrichment, and identity confirmation . Axios Research specifically qualifies this compound as a reference standard of API Leucine compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and quality-controlled (QC) applications during drug substance synthesis and formulation, with traceability against pharmacopeial standards (USP or EP) [1]. This regulatory-grade characterization distinguishes DL-Leucine-d7 from research-grade deuterated leucine analogs that may lack CoA documentation of combined purity (chemical purity × isotopic enrichment), a parameter essential for calculating the true concentration of the labeled species in stock solutions used for calibration [2]. The compound's stability profile — stable at room temperature for 3 years with re-analysis recommended thereafter — supports long-term use across multi-year bioanalytical study programs without the need for frequent re-procurement and re-characterization .

reference standard analytical method validation regulatory compliance quality control pharmacopeial traceability

Optimal Procurement and Deployment Scenarios for DL-Leucine-d7 (iso-propyl-d7) Based on Quantitative Differentiation Evidence


Scenario 1: Simultaneous D- and L-Leucine Enantiomer Quantification in Preclinical and Clinical Plasma Samples

DL-Leucine-d7 (iso-propyl-d7) is the internal standard of choice for LC-MS/MS methods requiring concurrent quantification of both D-leucine and L-leucine from a single plasma extraction. The validated MRM transition (m/z 139.2→93.0) and racemic nature enable coverage of the full endogenous concentration range — from sub-ng/mL D-leucine (0.00197–0.00591 μg/mL) to μg/mL L-leucine (9.63–24.7 μg/mL) — as demonstrated in human, rat, mouse, dog, and monkey plasma [1]. This scenario is particularly relevant for studies investigating species-dependent D-amino acid metabolism, chiral amino acid biomarkers in neurological disease, or D-leucine's emerging role as an anti-seizure agent where accurate enantiomer-specific quantification is critical for pharmacokinetic/pharmacodynamic correlation [2].

Scenario 2: Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Leucine Quantification in Metabolic Flux Analysis

For stable isotope-resolved metabolomics and metabolic flux analysis (MFA), DL-Leucine-d7 serves as a concentration-anchoring internal standard that corrects for ion suppression, extraction recovery, and instrument drift in complex biological matrices (cell lysates, tissue homogenates, whole-blood extracts) [1]. The +7 Da mass shift provides sufficient separation from unlabeled leucine to avoid natural-abundance ¹³C isotopologue interference while minimizing the chromatographic deuterium isotope effect that could compromise co-elution with the analyte — a critical consideration when using reversed-phase LC gradients [2]. The 98 atom% D enrichment and documented 3-year room-temperature stability support longitudinal metabolic studies where batch-to-batch internal standard consistency is essential for comparing flux measurements across time points .

Scenario 3: GxP-Compliant Bioanalytical Method Validation for Regulated Pharmaceutical Development

DL-Leucine-d7 (iso-propyl-d7) is available as a fully characterized reference standard with certificate of analysis, pharmacopeial traceability (USP/EP), and documented stability, making it suitable for use as a SIL-IS in bioanalytical methods subject to FDA, EMA, or ICH M10 regulatory oversight [1]. The compound's non-hazardous transport classification simplifies international shipping logistics for multi-site clinical studies. Its physicochemical identity with unlabeled DL-Leucine (identical melting point 293–296 °C) ensures that gravimetrically prepared stock solutions accurately reflect the intended concentration of the labeled species, and its iso-propyl-specific deuteration reduces the concern of H/D back-exchange at the chiral α-carbon during prolonged aqueous sample processing [2].

Scenario 4: Structural Isomer Discrimination — Leucine vs. Isoleucine and Allo-Isoleucine in Diagnostic Metabolomics

The Sugimoto et al. (2015) method demonstrated that DL-Leucine-d7 can be employed as an internal standard while simultaneously achieving chromatographic discrimination of DL-leucine from the structural isomers DL-isoleucine and DL-allo-isoleucine using unique precursor→product ion transitions [1]. This is critical for clinical metabolomics applications where isoleucine and allo-isoleucine are diagnostic markers (e.g., maple syrup urine disease, where elevated allo-isoleucine is pathognomonic). The use of DL-Leucine-d7 as the SIL-IS ensures that leucine quantification is not confounded by isobaric interference from co-eluting structural isomers, a risk when using non-isotopic structural analog internal standards that may share ion transitions with isoleucine species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-Leucine-d7 (iso-propyl-d7)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.